Docusate - 10041-19-7

Docusate

Catalog Number: EVT-405550
CAS Number: 10041-19-7
Molecular Formula: C20H38O7S
Molecular Weight: 422.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1,4-bis(2-ethylhexyl) sulfosuccinate is a diester and an organosulfonic acid.
Docusate, or dioctyl sulfosuccinate, is a stool softener indicated for the treatment of constipation. Docusate acts by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass. Docusate can be orally or rectally administered. Docusate is on the World Health Organization's List of Essential Medicines. However the effectiveness of docusate in treating constipation remains unclear, as several studies report docusate to be no more effective than placebo for increasing the frequency of stool or stool softening. Recently there has been pressure to stop prescribing docusate as it has been identified as an ineffective medicine. Additionally, it does not appear to lessen symptoms associated with constipation such as abdominal cramps. Still docusate is available in over-the-counter products as a common laxative.
Docusate is an orally available, over-the-counter laxative and stool softener used to treat or prevent constipation. Docusate has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury with jaundice.
Docusate is a dioctyl salt and an emollient laxative, with stool-softening activity. Upon administration, docusate decreases surface tension and emulsification of fecal matter and allows water to penetrate and mix with stool. As a result, it softens the stool.
All-purpose surfactant, wetting agent, and solubilizer used in the drug, cosmetics, and food industries. It has also been used in laxatives and as cerumenolytics. It is usually administered as either the calcium, potassium, or sodium salt.
See also: Docusate Sodium (has salt form); Docusate Calcium (has salt form).

Calcium Dobesilate

  • Relevance: While structurally unrelated to docusate, calcium dobesilate is often co-formulated with it for enhanced therapeutic benefits in treating hemorrhoids. This combination leverages the stool-softening effects of docusate alongside the vasoprotective action of calcium dobesilate.

2-Ethylhexyl Ester

  • Relevance: 2-Ethylhexyl ester's relevance stems from its structural similarity to docusate sodium. Effective analytical methods are crucial for quantifying 2-Ethylhexyl ester content in docusate sodium to ensure drug safety and efficacy.

Polyethylene Glycol (PEG)

  • Relevance: Several studies investigated the combined efficacy of PEG 3350 and docusate sodium in treating constipation. These studies aimed to determine if combining these agents with distinct mechanisms of action would yield superior outcomes compared to docusate sodium alone.

Sennosides

  • Relevance: The effectiveness of docusate sodium in combination with sennosides for managing constipation, including OIC, has been studied. These investigations aimed to determine if the combined use of a stimulant laxative with a stool softener would lead to better outcomes.

Lactulose

  • Relevance: Lactulose is often used as a comparator to docusate sodium in clinical trials assessing the efficacy and safety of different laxative treatments for chronic functional constipation.

Psyllium

  • Relevance: Clinical trials have compared the efficacy of docusate to psyllium in managing constipation. These comparisons aimed to determine the relative effectiveness of different laxative classes in treating this condition.

Triethanolamine Polypeptide

  • Relevance: Comparative studies have assessed the cerumenolytic efficacy of docusate sodium against triethanolamine polypeptide. These trials aimed to determine the relative effectiveness of these agents in dissolving earwax.

Mineral Oil

  • Relevance: The ototoxic potential of mineral oil was compared with docusate sodium in a guinea pig study. This research investigated the safety of both substances when used intratympanically, specifically their impact on hearing.

Sodium Benzoate

  • Relevance: Sodium benzoate is used in combination with docusate and an osmotic laxative in a specific pharmaceutical composition for colon cleansing. This suggests a potential role of sodium benzoate in enhancing the stability or efficacy of the formulation.

Lidocaine Hydrochloride

  • Relevance: Lidocaine hydrochloride serves as a traditional drug formulation counterpart to the ionic liquid (IL) form, lidocainium docusate. Research suggests that lidocainium docusate might offer enhanced efficacy compared to lidocaine hydrochloride due to the potential for synergistic activity between the ions in solution.
Classification

Docusate is classified as a surfactant and is utilized in pharmaceutical formulations, cosmetics, and various industrial applications due to its properties as a wetting agent, emulsifier, and solubilizing agent. It is particularly effective in enhancing the bioavailability of poorly soluble drugs .

Synthesis Analysis

The synthesis of docusate sodium involves several key steps:

  1. Esterification: The process begins with the reaction between 2-ethylhexanol and maleic anhydride to form dioctyl maleate.
  2. Sulfonation: The dioctyl maleate undergoes sulfonation with sodium bisulfite in an aqueous solution. This step results in the formation of docusate sodium through the addition of the bisulfite anion to the double bond of dioctyl maleate.
  3. Purification: The crude product is purified through crystallization techniques involving alcohol-water systems. Typically, a volume ratio of 8:1 (alcohol to water) is used for optimal results .
  4. Final Processing: The purified product may undergo reduced pressure distillation to remove solvents, yielding high-purity docusate sodium with a purity level exceeding 99% .
Molecular Structure Analysis

The molecular structure of docusate can be described as follows:

  • Chemical Structure: The structural formula is represented as ROC(=O)CH(SO3)CH2C(=O)ORR−O−C(=O)−CH(SO_{3})−CH_{2}−C(=O)−O−R, where RR represents the 2-ethylhexyl group.
  • Physical Form: Docusate appears as a white, waxy solid with a melting point ranging from 153 to 157 °C .
  • Solubility: It exhibits limited solubility in water (approximately 14 g/L at 25 °C), but it is more soluble in organic solvents such as chloroform and diethyl ether .
Chemical Reactions Analysis

Docusate participates in several chemical reactions, notably:

  1. Hydrolysis: Under basic conditions, the ester groups in docusate can be cleaved, leading to the formation of free acids and alcohols.
  2. Metathesis Reactions: Docusate can react with various compounds to form ionic liquids by exchanging cations or anions, enhancing solubility and bioavailability for pharmaceutical applications .
  3. Complex Formation: Docusate can form complexes with other pharmaceutical agents, improving their solubility and therapeutic efficacy.
Mechanism of Action

Docusate functions primarily as a surfactant in gastrointestinal applications:

  • Surface Tension Reduction: It reduces the surface tension of stool by allowing water and fat to mix more effectively with fecal matter, facilitating easier passage through the intestines.
  • Fluid Absorption Modulation: Studies suggest that docusate may inhibit fluid absorption or stimulate secretion in the jejunum, contributing to its laxative effects .
  • Absorption and Excretion: After administration, docusate is absorbed into the bloodstream and excreted via the gallbladder following extensive metabolism .
Physical and Chemical Properties Analysis

Key physical and chemical properties of docusate include:

  • Density: Approximately 1.1 g/cm³.
  • Melting Point: Ranges between 153 °C and 157 °C.
  • Solubility: Poorly soluble in water (14 g/L at 25 °C), but highly soluble in less polar solvents like xylene and acetone.
  • Stability: Stable under neutral conditions but sensitive to hydrolysis under basic conditions .
Applications

Docusate has diverse applications across various fields:

  1. Pharmaceutical Industry: Used extensively as a wetting agent, emulsifier, and dispersing agent in drug formulations to enhance bioavailability of poorly soluble active ingredients.
  2. Cosmetics: Acts as an emulsifier and stabilizer in creams and lotions.
  3. Industrial Applications: Utilized in formulations requiring effective wetting and dispersing properties, such as paints and coatings.
  4. Research Applications: Employed in studies involving microencapsulation and ionic liquid formulations for enhanced drug delivery systems .
Introduction to Docusate in Clinical and Pharmacological Contexts

Historical Development and Regulatory Trajectory of Docusate

The development pathway of docusate exemplifies the complex intersection of industrial chemistry and pharmaceutical innovation. Key historical and regulatory milestones include:

  • 1937: American Cyanamid scientists Coleman R. Caryl and Alphons O. Jaeger secured the foundational patent for sodium docusate, initially commercialized as the industrial surfactant Aerosol OT [6]. This compound demonstrated exceptional emulsification properties due to its unique molecular architecture featuring twin hydrophobic chains and a hydrophilic sulfonate group.

  • 1955: Physicians James L. Wilson and David G. Dickinson pioneered the pharmaceutical application of docusate for constipation management, subsequently marketed as Doxinate [6]. This transition from industrial to medicinal use occurred despite limited mechanistic understanding of its effects on human bowel physiology.

  • Regulatory Status: The U.S. Food and Drug Administration (FDA) maintains docusate in the "Over-the-Counter Monograph Not Final" category, reflecting unresolved questions about efficacy and safety profiles [1]. Notably, docusate lacks formal FDA-approved indications for constipation management and does not appear on the agency's official list of approved drugs. This regulatory limbo persists despite its OTC availability in multiple formulations (capsules, liquids, enemas) and inclusion in hospital formularies globally.

  • Global Regulatory Variations: Regulatory classifications demonstrate significant international variation. Docusate sodium maintains general sales list (GSL) status in the United Kingdom, permitting unrestricted OTC access, while Canada similarly classifies it as an OTC monograph drug [6]. Japan's regulatory approach reflects more restrictive positioning, with traditional agents like magnesium oxide dominating constipation formularies [5].

Table 1: Regulatory Milestones in Docusate Development

YearRegulatory EventSignificance
1937Patent awarded to American CyanamidIndustrial application as Aerosol OT surfactant
1955First pharmaceutical proposal (Doxinate)Transition to medicinal use for constipation
1960sWHO Essential Medicines List inclusionGlobal recognition as foundational therapeutic
1984OTC Monograph (US)Established OTC availability without NDA requirement
2020s"OTC Monograph Not Final" status (US)Ongoing regulatory uncertainty regarding efficacy

The compound's regulatory journey reflects persistent tensions between traditional use patterns and evolving evidence standards. Despite its enduring presence on the WHO Essential Medicines List since the 1960s [6], contemporary systematic reviews have progressively challenged its therapeutic positioning, creating discordance between formal guidelines and clinical practice.

Classification and Pharmacological Profile: Surfactants and Stool Softeners

Docusate belongs to the therapeutic class of emollient laxatives or stool softeners, distinguished by its surfactant properties rather than osmotic or stimulant mechanisms. Its pharmacological profile reveals complex biomolecular interactions:

  • Mechanism of Action: As an anionic surfactant with hydrophilic-lipophilic balance (HLB) value of approximately 10, docusate reduces interfacial tension at the oil-water interface within stool contents to 1-3 mN/m, significantly lower than physiological levels of 25-30 mN/m [1]. This reduction theoretically enables enhanced penetration of aqueous and lipid components into the fecal matrix, resulting in softer stool consistency and decreased defecatory strain. However, ex vivo studies demonstrate that this surface activity requires concentrations (50-100 mM) exceeding those achieved at standard clinical dosing (100-400 mg/day) by approximately 20-fold [1].

  • Efficacy Controversies: Multiple randomized controlled trials demonstrate therapeutic equivalence between docusate and placebo:

  • A 2021 systematic review by McRorie et al. analyzed seven placebo-controlled trials (1956-2021) and found no statistically significant difference in stool softening efficacy between docusate (100-400 mg/day) and placebo across diverse patient populations [1].
  • In opioid-induced constipation, Canadian Agency for Drugs and Technologies in Health analysis of five studies concluded docusate demonstrated no superiority over placebo in stool frequency, consistency, or ease of passage [1].
  • Comparative effectiveness studies reveal inferiority to bulk-forming agents: psyllium produces significantly greater stool hydration (p<0.01) and accelerated colonic transit (p<0.05) versus equivalent dosing of docusate sodium [1].

  • Alternative Medical Applications: Beyond gastrointestinal applications, docusate sodium demonstrates utility as a cerumenolytic agent. American Academy of Otolaryngology guidelines recommend intra-auricular docusate (often as 1% solution) for cerumen impaction management prior to irrigation [1]. This application leverages similar surfactant mechanisms to disrupt cerumen lipid matrices, though formal FDA approval remains lacking for this indication.

Table 2: Pharmacodynamic Comparison of Laxative Classes

Laxative ClassRepresentative AgentsPrimary MechanismOnset of Action
SurfactantsDocusate sodiumReduced stool surface tension12-72 hours
Bulk-formingPsyllium, methylcelluloseWater retention in fiber matrix12-72 hours
Osmotic agentsPolyethylene glycol, lactuloseOsmotic water retention0.5-3 hours
StimulantsBisacodyl, sennaMyenteric plexus stimulation6-12 hours
ProkineticsPrucalopride5-HT4 receptor agonism6-12 hours

The pharmacological profile of docusate reveals fundamental challenges in translating surfactant chemistry to therapeutic outcomes. While its biomolecular actions are well-characterized in vitro, clinical translation remains limited by pharmacokinetic factors including concentration-dependent effects and potential metabolic transformations within the gastrointestinal milieu.

Global Usage Trends and Prescription Patterns in Constipation Management

Despite accumulating evidence questioning its efficacy, docusate maintains substantial global market presence with distinct geographical prescribing variations:

  • United States Prescription Epidemiology: Docusate sodium ranked as the 148th most prescribed medication in 2022 with over 3 million prescriptions, while docusate-senna combinations ranked 261st with over 1 million prescriptions [6]. This prescription volume persists despite major healthcare institutions questioning its formulary position. A 2023 economic analysis revealed that a single tertiary care center expended $25,624 annually on docusate, equating to $49.37 per hospital bed [7]. Extrapolated across approximately 6,090 US hospitals, this suggests a national economic burden exceeding $150 million annually for questionable therapeutic benefit.

  • International Prescription Disparities:

  • Japan: Analysis of 42,514 patients receiving weak opioids revealed magnesium oxide as the dominant first-line laxative (66.6% initial prescriptions), with docusate absent from primary recommendations despite 50.3% of patients experiencing lower back pain-associated constipation [5].
  • United Kingdom: Docusate maintains formulary inclusion but faces increasing restrictions, with the National Health Service expenditure data showing progressive decline since 2018 following efficacy challenges.
  • Canada: McGill University Health Centre documented higher per-bed expenditure on docusate ($59.46) compared to US counterparts, reflecting more intensive utilization patterns despite similar efficacy concerns [7].

  • Market Trajectory: The global docusate sodium market, valued at $9.75 million in 2024, is projected to reach $15.74 million by 2033, reflecting a compound annual growth rate (CAGR) of 5.47% [4]. This growth occurs amidst paradoxical evidence landscapes, suggesting market dynamics driven by historical prescribing patterns rather than contemporary efficacy research. Key industrial participants include Cytec, AOPHARM, Wuhan Dahua Weiye Pharmaceutical, and Zhejiang Kaili Industrial, with manufacturing concentrated in Asia-Pacific regions [4].

Table 3: Global Prescription Pattern Analysis for Docusate

RegionPrescription RankKey Prescribing DriversMarket Trends
United StatesTop 150 prescribed drugFormulary inertia, OTC availabilitySlow decline in institutional use
JapanNot in top 5 laxativesPreference for MgO, sennosidesMinimal market penetration
Western EuropeModerate utilizationTraditional prescribing patternsSteady decline (5-7% annually)
ChinaEmerging marketPharmaceutical manufacturing growthExpansion (8% CAGR)
  • Clinical Context Utilization: Prescription patterns vary significantly by clinical scenario:
  • Hospice Care: Double-blind studies in palliative populations demonstrate equivalent efficacy between docusate/senna combinations versus placebo/senna regimens, yet formulary inclusion persists in 89% of US palliative facilities [1].
  • Opioid-Induced Constipation (OIC): Despite guidelines recommending against docusate for OIC, retrospective insurance database analysis shows 6.7% concurrent prescription rates at opioid initiation, increasing to 13.6% within 12 weeks [5]. This represents guideline-discordant utilization given the absence of demonstrated efficacy in this population.

The disconnect between evidence and utilization patterns reflects complex healthcare system dynamics, including prescribing inertia, patient expectations, and formulary management challenges. The significant economic burden associated with docusate use—with potential reallocation to evidence-based therapies like polyethylene glycol (1,399 doses equivalent to annual docusate expenditure per hospital) or diagnostic services (20.66 colonoscopies equivalent)—highlights opportunity costs in constipation management [7].

Table 4: Docusate Sodium Market Projections 2024-2033

Market Parameter2024 Value2033 ProjectionCAGR
Global Market Value$9.75 million$15.74 million5.47%
Asia-Pacific Manufacturing Share68%74% (projected)6.2%
Pharmaceutical Application Segment$7.31 million$11.24 million5.1%
Industrial Application Segment$2.44 million$4.50 million6.5%

Properties

CAS Number

10041-19-7

Product Name

Docusate

IUPAC Name

1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid

Molecular Formula

C20H38O7S

Molecular Weight

422.6 g/mol

InChI

InChI=1S/C20H38O7S/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2/h16-18H,5-15H2,1-4H3,(H,23,24,25)

InChI Key

HNSDLXPSAYFUHK-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O

Solubility

Soluble

Synonyms

Aerosol OT
Colace
DEH Na SS
DEH-Na-SS
diethylhexyl sodium sulfosuccinate
Dioctyl Sulfosuccinate
Dioctyl Sulfosuccinate, Sodium
Dioctyl Sulfosuccinates
Dioctyl Sulfosuccinic Acid
Dioctyl Sulfosuccinic Acid, Ammonium Salt
Dioctyl Sulfosuccinic Acid, Barium Salt
Dioctyl Sulfosuccinic Acid, Calcium Salt
Dioctyl Sulfosuccinic Acid, Magnesium Salt
Dioctyl Sulfosuccinic Acid, Potassium Salt
Dioctyl Sulfosuccinic Acid, Sodium Salt
Dioctylsulfosuccinate
Dioctylsulphosuccinate, Sodium
Docusate
Docusate Calcium
Docusate Potassium
Docusate Sodium
DOSS
Sodium Bis(2-ethylhexyl)sulfosuccinate
Sodium Dioctyl Sulfosuccinate
Sodium Dioctylsulphosuccinate
Sodium Sulfosuccinate, Diethylhexyl
Sulfosuccinate, Diethylhexyl Sodium
Sulfosuccinate, Dioctyl
Sulfosuccinates, Dioctyl
Sulfosuccinic Acid bis(2-Ethylhexyl) Este

Canonical SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.